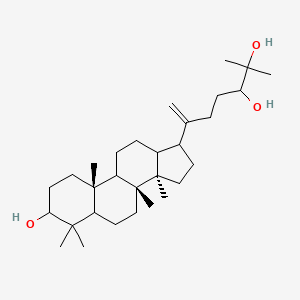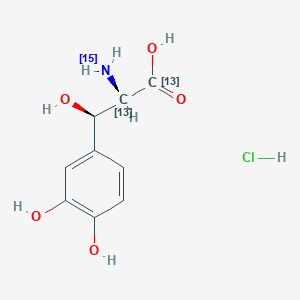
D,L-threo-Droxidopa-13C2,15N Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-threo-Droxidopa-13C2,15N Hydrochloride: is a labeled analogue of Droxidopa, a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine. Unlike norepinephrine, Droxidopa can cross the blood-brain barrier, making it useful in treating conditions related to norepinephrine deficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of D,L-threo-Droxidopa-13C2,15N Hydrochloride involves stable isotope labeling with carbon-13 and nitrogen-15. The process typically includes the incorporation of these isotopes into the molecular structure of Droxidopa through a series of chemical reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary between manufacturers .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced techniques for isotope incorporation and purification to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: : D,L-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into active metabolites and for studying its behavior in different environments.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed: : The major products formed from these reactions include norepinephrine and other metabolites that play crucial roles in neurotransmission and metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, D,L-threo-Droxidopa-13C2,15N Hydrochloride is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also employed in studying reaction mechanisms and kinetics using NMR solvents.
Biology: : In biological research, this compound is used to study metabolic pathways in vivo through stable isotope labeling. It helps researchers understand the distribution, transformation, and clearance of metabolites in biological systems.
Medicine: : Medically, this compound is used in the diagnosis and treatment of diseases related to norepinephrine deficiency. It is also used in imaging and newborn screening.
Industry: : Industrial applications include its use as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food.
Wirkmechanismus
D,L-threo-Droxidopa-13C2,15N Hydrochloride crosses the blood-brain barrier and is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include L-threo-Droxidopa-13C2,15N and other isotope-labeled analogues of Droxidopa .
Uniqueness: : The uniqueness of D,L-threo-Droxidopa-13C2,15N Hydrochloride lies in its stable isotope labeling, which allows for precise tracking and quantification of metabolic pathways. This makes it invaluable for research in various scientific fields.
Eigenschaften
Molekularformel |
C9H12ClNO5 |
|---|---|
Molekulargewicht |
252.63 g/mol |
IUPAC-Name |
(2S,3R)-2-(15N)azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |
InChI-Schlüssel |
FFEWFMCABUNGJJ-OPABSIBTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H]([13C@@H]([13C](=O)O)[15NH2])O)O)O.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



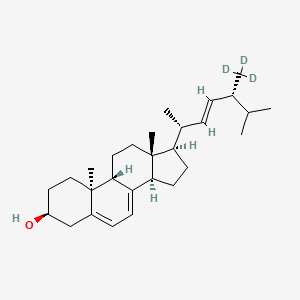
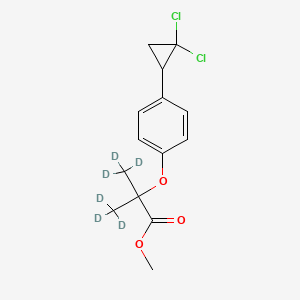
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
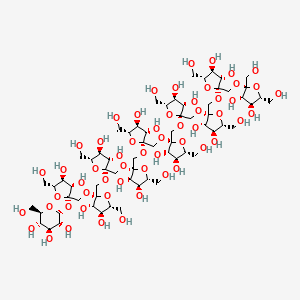
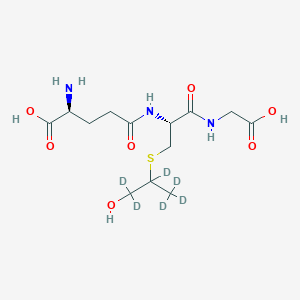

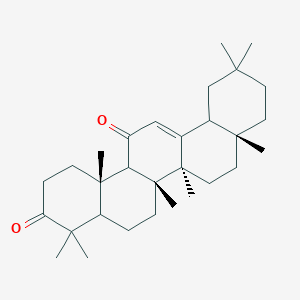
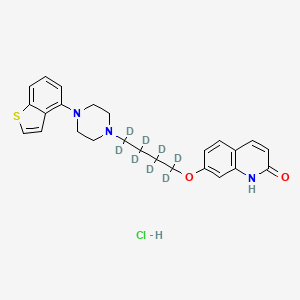
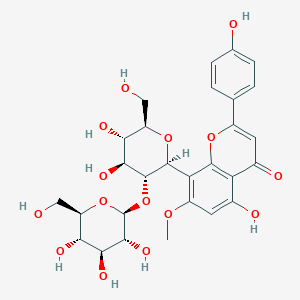
![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
